molecular formula C14H10ClFO2 B6398467 2-Chloro-5-(3-fluoro-4-methylphenyl)benzoic acid CAS No. 1261939-42-7

2-Chloro-5-(3-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6398467
CAS No.: 1261939-42-7
M. Wt: 264.68 g/mol
InChI Key: URSSWRKLBFANCR-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-4-methylphenyl)benzoic acid: is an organic compound with the molecular formula C14H10ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a 3-fluoro-4-methylphenyl group at the fifth position

Properties

IUPAC Name

2-chloro-5-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-10(7-13(8)16)9-4-5-12(15)11(6-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSSWRKLBFANCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689292
Record name 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-42-7
Record name 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-fluoro-4-methylphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms on the benzene ring. Common reagents for these reactions include halogens and nitrating agents.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry: 2-Chloro-5-(3-fluoro-4-methylphenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoic acids on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with anti-inflammatory or anticancer properties. Its unique structure allows for the exploration of various biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluoro-4-methylphenyl)benzoic acid is largely dependent on its interactions with biological targets. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or hydrophobic interactions with the active site residues. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a 3-fluoro-4-methylphenyl group.

    2-Chloro-5-(3-methylphenyl)benzoic acid: Similar structure but without the fluorine atom.

    2-Chloro-5-(4-methylphenyl)benzoic acid: Similar structure but with the methyl group at a different position.

Uniqueness: 2-Chloro-5-(3-fluoro-4-methylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

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